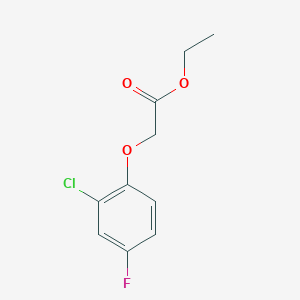

Ethyl (2-chloro-4-fluorophenoxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTLJDPEVFSUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403738 | |

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-85-4 | |

| Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of Ethyl 2 Chloro 4 Fluorophenoxy Acetate

Hydrolytic Cleavage of the Ester Linkage

The ester linkage in ethyl (2-chloro-4-fluorophenoxy)acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the acyl carbon and the ethoxy group through the action of water. This process can be catalyzed by both acids and bases, with the reaction mechanism and rate being significantly influenced by the pH of the medium.

Under acidic conditions , the hydrolysis proceeds via a series of protonation and nucleophilic attack steps. The carbonyl oxygen of the ester is first protonated by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) result in the formation of (2-chloro-4-fluorophenoxy)acetic acid and the regeneration of the acid catalyst. The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water.

In alkaline hydrolysis , also known as saponification, the ester is attacked by a hydroxide (B78521) ion, a much stronger nucleophile than water. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of (2-chloro-4-fluorophenoxy)acetic acid and ethanol. This reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. The rate of alkaline hydrolysis is generally faster than that of acid-catalyzed hydrolysis.

The kinetics of the hydrolysis of similar esters, such as ethyl acetate (B1210297), have been extensively studied. The alkaline hydrolysis is typically a second-order reaction, being first order in both the ester and the hydroxide ion. ijcce.ac.irresearchgate.net The acid-catalyzed hydrolysis, in the presence of a large excess of water, can be treated as a pseudo-first-order reaction. youtube.com

Table 1: General Conditions for Hydrolytic Cleavage

| Catalyst | Reagents | General Conditions | Products |

| Acid (e.g., HCl, H₂SO₄) | Water | Heating under reflux | (2-chloro-4-fluorophenoxy)acetic acid, Ethanol |

| Base (e.g., NaOH, KOH) | Water | Heating under reflux | Sodium (2-chloro-4-fluorophenoxy)acetate, Ethanol |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this would involve reacting it with another alcohol in the presence of a catalyst to form a new ester and ethanol. This reaction can also be catalyzed by either acids or bases.

The acid-catalyzed mechanism mirrors that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. After proton transfers and the elimination of ethanol, the new ester is formed.

The base-catalyzed transesterification involves the attack of an alkoxide ion (formed by the deprotonation of the alcohol by the base) on the carbonyl carbon of the ester. This results in a tetrahedral intermediate that subsequently collapses, eliminating the ethoxide ion and forming the new ester. To favor the forward reaction, the reactant alcohol is often used in large excess.

Reactions Involving the Halogenated Aromatic Nucleus

The 2-chloro-4-fluorophenoxy group of the molecule can undergo reactions typical of halogenated aromatic compounds, primarily nucleophilic and electrophilic aromatic substitution. The directing effects of the substituents on the ring (chloro, fluoro, and the ether linkage) play a crucial role in determining the position of substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing halogen substituents (chlorine and fluorine) and the ether oxygen can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. A strong nucleophile can displace either the chloride or fluoride (B91410) ion. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom.

Electrophilic Aromatic Substitution (EAS): The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons to the ring through resonance. Conversely, the chlorine and fluorine atoms are deactivating groups (due to their inductive electron-withdrawing effect) but are also ortho-, para-directors (due to resonance effects). The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, sulfonation, or further halogenation. masterorganicchemistry.comyoutube.com The incoming electrophile will likely be directed to the positions ortho and para to the activating ether group, while considering the deactivating nature of the halogens.

General Robustness and Transformations on the Aryl System

Phenoxyacetic acid derivatives are generally considered to be robust molecules. jetir.org The ether linkage and the aromatic ring are relatively stable under a variety of reaction conditions that might be used to modify other parts of the molecule. For instance, transformations on the ester group can often be carried out without affecting the integrity of the aryl system.

However, the aryl system itself can be a platform for further functionalization. For example, the halogen substituents can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds. This would enable the synthesis of a wide range of derivatives with modified electronic and steric properties. The stability of the phenoxyacetic acid moiety makes it a useful scaffold in the synthesis of more complex molecules. jetir.org

Structural Characterization and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the connectivity and chemical environment of each atom can be mapped out.

In the ¹H NMR spectrum of Ethyl (2-chloro-4-fluorophenoxy)acetate, distinct signals are expected for the protons of the ethyl group and the aromatic ring. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The methylene protons of the acetate (B1210297) group (-O-CH₂-C=O) are expected to appear as a singlet. The aromatic region will show more complex splitting patterns due to the influence of the chloro and fluoro substituents on the three aromatic protons.

The predicted chemical shifts (δ) are based on the analysis of similar structures and standard correlation tables.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (aromatic) | 6.9 - 7.3 | Multiplets | N/A |

| O-CH₂-C=O | ~4.7 | Singlet | N/A |

| O-CH₂-CH₃ | ~4.2 | Quartet | ~7.1 |

| O-CH₂-CH₃ | ~1.3 | Triplet | ~7.1 |

For comparison, the reported ¹H NMR data for Ethyl chloroacetate (B1199739) shows a triplet at approximately 1.31 ppm and a quartet at 4.25 ppm for the ethyl protons, and a singlet at 4.06 ppm for the α-chloro methylene group. This aligns with the predicted values for the ethyl moiety in the target compound.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in a specific range, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the ether linkage. The carbons of the ethyl group and the acetate methylene will be found in the upfield region of the spectrum. The carbon directly bonded to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| Ar-C (aromatic) | 110 - 160 |

| O-CH₂-C=O | ~65 |

| O-CH₂-CH₃ | ~61 |

| O-CH₂-CH₃ | ~14 |

Analysis of the related compound 2-Chloro-4-fluorophenol (B157789) shows aromatic carbon signals at approximately 116.5, 117.9, 119.4, 122.2, 149.6, and 157.0 ppm, which provides a reasonable reference for the expected aromatic region of the target molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₀ClFO₃, corresponding to a molecular weight of 232.64 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of the ethyl group (-C₂H₅, 29 Da), and cleavage of the ether bond, leading to a fragment corresponding to the 2-chloro-4-fluorophenoxy cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 232/234 | [M]⁺ (Molecular ion) |

| 187/189 | [M - OC₂H₅]⁺ |

| 145/147 | [Cl-F-C₆H₃-O]⁺ |

While a specific spectrum for the title compound is not available, a patent describing the synthesis of a related compound, 2-chloro-4,4,4-trifluoroacetyl ethyl acetate, reports a mass spectrum analysis showing the molecular ion peak, confirming the utility of this technique for molecular weight verification. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkages will also be present. Aromatic C=C stretching and C-H stretching vibrations, as well as the characteristic C-Cl and C-F bond absorptions, are also anticipated.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1750 - 1735 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether & Ester | C-O stretch | 1300 - 1000 |

| Alkyl | C-H stretch | 2980 - 2850 |

| Aryl Halide | C-Cl stretch | 850 - 550 |

| Aryl Halide | C-F stretch | 1250 - 1000 |

For comparison, the IR spectrum of the analogous compound Ethyl 2-(4-chloro-3-methylphenoxy)acetate shows a strong ester C=O stretch at 1750 cm⁻¹. This provides strong support for the predicted position of the carbonyl absorption in the title compound.

Elemental Analysis

Elemental analysis determines the percentage composition of a pure compound. For this compound (C₁₀H₁₀ClFO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 51.63 |

| Hydrogen (H) | 4.33 |

| Chlorine (Cl) | 15.24 |

| Fluorine (F) | 8.17 |

| Oxygen (O) | 20.63 |

Experimental results from elemental analysis of a purified sample would be expected to align closely with these theoretical values, typically within a margin of ±0.4%, to validate the molecular formula.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself has not been reported, analysis of structurally similar compounds provides valuable insights into expected molecular conformations and intermolecular interactions.

For instance, the crystal structure of Ethyl 2-(4-chloro-3-methylphenoxy)acetate reveals that the pendant ethyl chain adopts an extended conformation and lies nearly in the plane of the substituted benzene (B151609) ring. In the crystal lattice, molecules form inversion-related dimers through C-H···O hydrogen bonds.

Similarly, the crystal structure of Ethyl 2-(4-chloroanilino)acetate shows a nearly planar molecule. researchgate.net The crystal packing is dominated by N-H···O hydrogen bonds, which link molecules into centrosymmetric dimers. researchgate.net These studies on analogous structures suggest that the phenoxyacetate (B1228835) moiety in the title compound would likely exhibit a relatively planar conformation and that intermolecular interactions, such as C-H···O hydrogen bonds, would play a significant role in its solid-state packing.

Unit Cell Parameters and Space Group Determination

The determination of unit cell parameters and the space group is the foundational step in crystal structure analysis, defining the basic geometry and symmetry of the crystal lattice. For the analog, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, these parameters were determined by X-ray crystallography.

The crystal structure of this related compound is characterized by a triclinic system. The specific unit cell dimensions and angles define the repeating unit of the crystal lattice.

Interactive Data Table: Crystal Data and Structure Refinement for Ethyl 2-(4-chloro-3-methylphenoxy)acetate

| Parameter | Value |

| Empirical formula | C₁₁H₁₃ClO₃ |

| Formula weight | 228.67 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0296 (3) |

| b (Å) | 8.3585 (4) |

| c (Å) | 10.6552 (5) |

| α (°) | 71.127 (2) |

| β (°) | 87.023 (2) |

| γ (°) | 81.339 (2) |

| Volume (ų) | 583.75 (5) |

| Z (Molecules per cell) | 2 |

This data is for the related compound Ethyl 2-(4-chloro-3-methylphenoxy)acetate and is presented for illustrative purposes.

Molecular Conformation and Intermolecular Interactions

The molecular conformation describes the spatial arrangement of atoms in a molecule, while the study of intermolecular interactions reveals how molecules are arranged and held together in the crystal.

In the case of the analog, Ethyl 2-(4-chloro-3-methylphenoxy)acetate, the pendant ethyl chain adopts an extended conformation and is nearly coplanar with the substituted benzene ring. lookchem.com The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms comprising the molecule is a mere 0.002 Å, indicating a high degree of planarity. lookchem.com

While the exact conformation and intermolecular forces for this compound would differ due to the electronic and steric influences of the fluorine atom and the altered chlorine position, it is plausible that similar C—H···O interactions could play a role in its crystal packing. The presence of the electronegative fluorine and chlorine atoms could also introduce other non-covalent interactions, such as halogen bonding, which would influence the supramolecular architecture. A definitive analysis, however, awaits a dedicated crystallographic study of this compound.

Chemical Degradation and Biotransformation Studies in Environmental Systems

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For Ethyl (2-chloro-4-fluorophenoxy)acetate, the key abiotic pathways are hydrolysis of the ester linkage and photolytic degradation of the aromatic ring structure.

Hydrolysis is a significant chemical reaction that initiates the degradation of phenoxy acid esters in aqueous environments. This process involves the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid, (2-chloro-4-fluorophenoxy)acetic acid, and ethanol (B145695). The rate of this reaction is largely dependent on the pH and temperature of the surrounding water. nih.gov

Generally, the hydrolysis of phenoxyacetate (B1228835) esters is catalyzed by both acids and bases. fachoekotoxikologie.de The stability of this compound is therefore expected to vary significantly with pH. Under neutral conditions (pH 7), hydrolysis is typically slow. However, the rate of hydrolytic degradation increases in alkaline water (higher pH). nih.gov This is due to the base-catalyzed hydrolysis mechanism, often referred to as saponification, which is generally faster and irreversible compared to the reversible acid-catalyzed hydrolysis that predominates at low pH. nih.gov

| pH Condition | Catalysis Type | General Expected Rate of Hydrolysis for Phenoxyacetate Esters |

|---|---|---|

| Acidic (e.g., pH 5) | Acid-catalyzed | Moderate |

| Neutral (e.g., pH 7) | Neutral | Slow |

| Alkaline (e.g., pH 9) | Base-catalyzed (Saponification) | Fast |

Photolytic degradation, or photolysis, is another critical abiotic pathway for the breakdown of phenoxyacetic acid derivatives in the environment, particularly in shallow and sunlit waters. nih.gov This process involves the absorption of light energy, typically in the ultraviolet (UV) range of the solar spectrum, which can lead to the cleavage of chemical bonds within the molecule.

For aromatic compounds like this compound, photolysis can proceed through several mechanisms. One common pathway is the photohydroxylation of the aromatic ring, initiated by the reaction with hydroxyl radicals that are photochemically produced in natural waters. This can lead to the formation of various hydroxylated intermediates. Another significant process is the cleavage of the ether bond between the aromatic ring and the acetic acid side chain. Reductive dehalogenation, the removal of chlorine or fluorine atoms from the aromatic ring, can also occur during photolysis.

Studies on the photolytic degradation of the structurally similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can be decomposed by UV irradiation, leading to the formation of intermediates such as 2,4-dichlorophenol, as well as the corresponding monochlorophenoxyacetic acids through dehalogenation. researchgate.net The efficiency of photodegradation is influenced by the presence of photosensitizers and the intensity of solar radiation.

| Photolytic Process | Description | Potential Products |

|---|---|---|

| Photohydroxylation | Addition of hydroxyl groups to the aromatic ring. | Hydroxylated phenoxyacetic acid derivatives. |

| Ether Bond Cleavage | Breaking of the bond linking the aromatic ring and the side chain. | 2-chloro-4-fluorophenol (B157789) and acetic acid derivatives. |

| Reductive Dehalogenation | Removal of halogen (Cl, F) atoms from the aromatic ring. | Monohalogenated or non-halogenated phenoxyacetic acid. |

Biotransformation Mechanisms in Model Biological Systems

Biotransformation, or biodegradation, is the enzymatic modification of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a key process in the environmental degradation of many organic pollutants, including phenoxyacetic acid herbicides and their esters. nih.gov

The initial step in the biotransformation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases. frontiersin.org These enzymes are widespread in microorganisms and other organisms. The cleavage of the ester linkage yields (2-chloro-4-fluorophenoxy)acetic acid and ethanol. This transformation is significant as it alters the polarity and bioavailability of the compound, and the resulting carboxylic acid is often the substrate for subsequent degradation pathways.

Following the initial ester hydrolysis, the resulting (2-chloro-4-fluorophenoxy)acetic acid can undergo further oxidative degradation. A key mechanism in the microbial breakdown of aromatic compounds is hydroxylation, which is the introduction of a hydroxyl (-OH) group onto the aromatic ring. This reaction is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.gov

Hydroxylation increases the polarity of the molecule and often serves to destabilize the aromatic ring, making it more susceptible to subsequent cleavage. In the degradation of chlorophenols, which are metabolites of chlorinated phenoxyacetic acids, hydroxylation is a critical step leading to the formation of chlorocatechols. nih.gov These catechols are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways. nih.gov

Under anaerobic (oxygen-deficient) conditions, reductive pathways can become significant in the biotransformation of halogenated aromatic compounds. The most relevant reductive process for a molecule like (2-chloro-4-fluorophenoxy)acetic acid is reductive dehalogenation. In this process, the halogen substituent (chlorine or fluorine) on the aromatic ring is removed and replaced with a hydrogen atom. nih.gov

This reaction is carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor in their respiratory processes. nih.gov While the carbon-fluorine bond is generally more resistant to cleavage than the carbon-chlorine bond, reductive defluorination of aromatic compounds has been observed. sciencemadness.org The removal of halogens is a critical detoxification step, as it often reduces the toxicity and persistence of the compound. Following dehalogenation, the resulting non-halogenated aromatic ring can be more readily degraded through other pathways.

Despite a comprehensive search for scientific literature, no specific studies detailing the ring-opening reactions involved in the chemical degradation or biotransformation of this compound in environmental systems could be located.

The available research on the environmental fate of structurally similar phenoxyalkanoic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), extensively documents pathways involving ether bond cleavage, hydroxylation of the aromatic ring, and subsequent ortho- or meta-cleavage of the resulting catechol-like intermediates. However, direct empirical data on the specific metabolites and enzymatic processes for this compound are absent in the reviewed literature.

Consequently, the generation of a detailed and scientifically accurate account of the ring-opening reactions for this particular compound, as requested by the specified outline, is not possible based on the currently accessible information. Further empirical research is required to elucidate the specific degradation pathways of this compound.

Derivative Chemistry and Analog Design Strategies

Synthesis of Ethyl (2-chloro-4-fluorophenoxy)acetate Analogues

The synthesis of analogues of this compound serves as a fundamental approach to investigate the chemical and biological properties of this class of compounds. Modifications are strategically introduced at various positions of the parent molecule to probe the effects of these changes.

One of the most direct strategies for creating analogues of this compound is to vary the alcohol-derived portion of the ester group. This is typically achieved through standard esterification or transesterification reactions. The general synthesis involves the reaction of (2-chloro-4-fluorophenoxy)acetic acid with different alcohols (such as methanol (B129727) or butanol) in the presence of an acid catalyst.

The choice of the ester group can influence the physicochemical properties of the resulting molecule, such as its solubility, volatility, and rate of hydrolysis. nih.gov For instance, replacing the ethyl group with a larger alkyl chain like butyl results in Butyl (2-chloro-4-fluorophenoxy)acetate, which has a higher molecular weight and is expected to have different lipophilicity. nih.gov These variations are crucial for studying how the ester moiety affects the compound's absorption, translocation, and metabolism in biological systems.

Below is an interactive data table summarizing some of the ester analogues.

| Ester Group | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl | Mthis compound | C9H8ClFO3 | 218.61 |

| Ethyl | This compound | C10H10ClFO3 | 232.64 |

| Butyl | Butyl (2-chloro-4-fluorophenoxy)acetate | C12H14ClFO3 | 260.69 |

Modifying the substitution pattern on the phenyl ring is a key strategy to fine-tune the electronic and steric properties of the molecule. This can involve changing the position or the nature of the halogen atoms, or introducing other functional groups. The synthesis of these analogues typically starts with appropriately substituted phenols, which are then reacted with an haloacetate ester, such as ethyl chloroacetate (B1199739), in a Williamson ether synthesis.

For example, analogues with different halogenation patterns, such as 2,4-dichlorophenoxyacetic acid (2,4-D) derivatives, have been extensively studied. mdpi.comresearchgate.net The presence, number, and location of halogen atoms on the aromatic ring are known to significantly impact the biological activity of phenoxyacetic acid derivatives. mdpi.com Research in this area explores how these modifications alter the molecule's interaction with its biological target.

The following table provides examples of related compounds with different phenyl ring substitutions.

| Phenyl Ring Substitution | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-dichloro | 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | 221.04 |

| 4-chloro-2-methyl | MCPA | C9H9ClO3 | 200.62 |

| 2,4,5-trichloro | 2,4,5-T | C8H5Cl3O3 | 255.48 |

To explore novel chemical space and potentially discover new modes of action or enhanced activity, the (2-chloro-4-fluorophenoxy)acetate scaffold can be incorporated into more complex molecular architectures, including polycyclic and heterocyclic systems. This synthetic strategy can lead to compounds with significantly different three-dimensional shapes and physicochemical properties.

One example of this approach is the synthesis of quinazolinone derivatives. The phenoxyacetic acid moiety can be linked to a quinazolinone core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. These hybrid molecules can exhibit combined or novel activities stemming from the individual components. The synthesis often involves multi-step sequences where the phenoxyacetic acid part is introduced at a specific position on the pre-formed heterocyclic ring.

Structure-Reactivity and Structure-Property Correlation Studies in Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the analogues influences their biological activity. For phenoxyacetic acid derivatives, including analogues of this compound, SAR studies have revealed key structural features that govern their efficacy, particularly as herbicides. mdpi.com

Research has shown that the nature, number, and position of substituents on the phenyl ring are critical determinants of activity. mdpi.comnih.gov For instance, the presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring is often associated with high herbicidal activity. mdpi.com The introduction of a methyl group, as seen in MCPA, versus a chlorine atom, as in 2,4-D, can also modulate the compound's biological effect and selectivity. mdpi.com

Computational Chemistry and Molecular Modeling of Analogues

Computational chemistry and molecular modeling have become indispensable tools for designing new analogues and for understanding the structure-activity relationships of phenoxyacetic acid derivatives at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are frequently employed.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For phenoxyacetic acid herbicides, QSAR models have been developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. mdpi.comresearchgate.net These models can help in prioritizing the synthesis of new analogues with potentially improved activity.

Molecular docking simulations are used to predict the binding mode of these compounds to their target proteins. researchgate.netscienceopen.comnih.gov By understanding how the molecules interact with the active site of a target enzyme, researchers can design modifications to enhance binding affinity and, consequently, biological activity. For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are essential for the compound's function. These computational approaches provide valuable insights that guide the rational design of more effective and selective analogues. sci-hub.sescielo.br

Applications in Organic Synthesis and Chemical Research Materials

Utility as a Building Block in Complex Molecule Synthesis

The structure of Ethyl (2-chloro-4-fluorophenoxy)acetate makes it a versatile building block for constructing more complex molecular frameworks, particularly in the agrochemical industry. The phenoxyacetic acid moiety is a common feature in many systemic herbicides. While specific documentation detailing the direct use of this compound is not abundant in public literature, its structural components are representative of precursors used in the synthesis of high-value commercial products.

A prominent example of a structurally analogous application is in the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, a class of compounds known for their potent herbicidal activity against grass weeds. nih.gov One of the most well-known herbicides in this class is Quizalofop-P-ethyl. chemdiv.com The synthesis of such molecules often involves the coupling of a substituted phenol (B47542) with a heterocyclic core and an alkyl ester side chain. rsc.orgchemicalbook.com The 2-chloro-4-fluorophenol (B157789) core, derivable from the title compound, is a valuable synthon in this context. The chloro and fluoro substituents play a crucial role in modulating the biological activity and selectivity of the final herbicide product. chemicalbook.com The ethyl acetate (B1210297) group provides a reactive handle that can be hydrolyzed to the corresponding carboxylic acid, which is often the active form of the herbicide within the target plant. chemicalbook.com

The general synthetic strategy for these types of complex molecules highlights the potential roles of this compound:

Source of the Substituted Phenoxy Group: The core (2-chloro-4-fluorophenoxy) structure is a key component for imparting specific electronic and steric properties to the final molecule, influencing its binding affinity to target enzymes like acetyl-CoA carboxylase (ACCase) in weeds. chemicalbook.com

Reactive Side Chain: The ethyl acetate portion can undergo various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride or coupled with other molecules to extend the carbon chain or introduce new functional groups.

Role in the Development of Research Probes and Intermediates

In chemical research, molecules like this compound serve as critical intermediates. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The distinct functional groups of this compound—the ether linkage, the aromatic ring, the halogen substituents, and the ester—allow for a wide range of chemical modifications.

This versatility makes it an attractive intermediate for creating libraries of compounds in medicinal chemistry and drug discovery. For example, similar phenoxy acetate structures are used as precursors for developing novel therapeutic agents. mdpi.com The synthesis of complex heterocyclic compounds, such as quinazolinones, has been shown to utilize ethyl chloroacetate (B1199739) to introduce a carboxymethyl group, demonstrating the utility of the acetate portion of the molecule as a reactive handle. researchgate.net In a similar vein, other complex intermediates, such as (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate, which is a key intermediate for the anticoagulant drug Apixaban, share the chloro-ethyl acetate functionality, highlighting the importance of this structural motif in pharmaceutical synthesis. google.com

The 2-chloro-4-fluorophenyl group is particularly interesting for developing research probes. The fluorine atom can be a useful label for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions without the background noise present in ¹H NMR. The specific substitution pattern can also serve as a basis for creating derivatives with tailored electronic properties to probe biological systems.

Contributions to the Field of Organofluorine Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, and compounds like this compound are important contributors to this field. Organofluorine chemistry explores the synthesis and properties of molecules containing carbon-fluorine bonds. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties.

Key contributions and significance of this compound in the context of organofluorine chemistry include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a strategic position can block metabolic oxidation at that site. This often leads to an increased metabolic half-life and improved bioavailability of a drug or agrochemical. The 4-fluoro substitution on the phenyl ring of the title compound is a classic strategy to achieve this effect.

Modulation of Acidity: Fluorine is the most electronegative element, and its presence can significantly influence the acidity (pKa) of nearby functional groups through inductive effects. This can be critical for the binding of a molecule to its biological target.

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological receptors, potentially increasing the potency of the final active compound.

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a crucial factor for the efficacy of many bioactive compounds.

Building blocks like this compound provide researchers with a ready-made scaffold containing the desirable fluorinated and chlorinated phenyl ring, allowing them to more efficiently synthesize and test new generations of pharmaceuticals and agrochemicals. The synthesis of the precursor 2-chloro-4-fluorophenol is itself an area of industrial importance, underscoring the value of this specific halogen substitution pattern. google.com

Data Tables

Note: Comprehensive, experimentally verified data for this compound is not widely available in public databases. The following tables are compiled from available data for the compound and closely related structural analogs to provide representative information.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₀ClFO₃ | chemdiv.com |

| Molecular Weight | 232.64 g/mol | chemdiv.com |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | N/A |

| Boiling Point | Estimated to be >150 °C. For comparison, the boiling point of Ethyl chloroacetate (C₄H₇ClO₂) is 143 °C. wikipedia.org | N/A |

| Density | Estimated to be >1.2 g/mL. For comparison, the density of Ethyl chloroacetate is 1.145 g/mL at 25 °C. wikipedia.org | N/A |

| LogP (Octanol-Water Partition Coefficient) | 2.4038 | chemdiv.com |

Table 2: Representative Spectroscopic Data

| Technique | Expected/Representative Data |

| ¹H NMR | - Aromatic Protons (C₆H₃): Multiple signals expected in the range of δ 6.8-7.5 ppm, showing complex splitting patterns due to H-H and H-F coupling. - Ether Methylene (B1212753) Protons (-O-CH₂-CO): A singlet expected around δ 4.6-4.8 ppm. - Ester Methylene Protons (-O-CH₂-CH₃): A quartet expected around δ 4.2-4.3 ppm. - Ester Methyl Protons (-O-CH₂-CH₃): A triplet expected around δ 1.2-1.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal expected around δ 168-170 ppm. - Aromatic Carbons: Multiple signals expected between δ 110-160 ppm. Carbons bonded to fluorine will show large C-F coupling constants. - Ether Methylene Carbon (-O-CH₂-CO): Signal expected around δ 65-67 ppm. - Ester Methylene Carbon (-O-CH₂-CH₃): Signal expected around δ 61-63 ppm. - Ester Methyl Carbon (-O-CH₂-CH₃): Signal expected around δ 14-15 ppm. |

| IR (Infrared) Spectroscopy | - C=O Stretch (Ester): Strong, sharp absorption band expected around 1750-1760 cm⁻¹. - C-O Stretch (Ether and Ester): Strong bands expected in the range of 1050-1300 cm⁻¹. - C-F Stretch: Strong absorption expected around 1200-1250 cm⁻¹. - C-Cl Stretch: Absorption expected in the range of 700-800 cm⁻¹. - Aromatic C=C Stretch: Multiple bands expected in the 1450-1600 cm⁻¹ region. |

Q & A

Q. How can researchers design a robust synthesis protocol for ethyl (2-chloro-4-fluorophenoxy)acetate, considering substituent reactivity and regioselectivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-chloro-4-fluorophenol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone). Key considerations include:

- Reactivity : The electron-withdrawing Cl and F substituents activate the phenol toward nucleophilic attack but may reduce solubility.

- Regioselectivity : Ensure the reaction avoids competing etherification at alternative positions by maintaining stoichiometric control and reflux conditions (60–80°C for 6–12 hours).

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms ester formation (e.g., δ 4.2 ppm for –OCH₂CH₃ and δ 1.3 ppm for –CH₃). Aromatic protons show splitting patterns reflecting Cl/F substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 232.0372 (C₁₀H₁₀ClFO₃).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) confirm functional groups .

Q. How can researchers evaluate the compound’s preliminary bioactivity in medicinal chemistry applications?

- Methodological Answer : Conduct in vitro assays to assess:

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods.

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values. Compare results with structurally related compounds to identify substituent effects .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer :

- Normal-Phase Chromatography : Use silica gel with hexane/ethyl acetate (7:3) to resolve polar impurities.

- Reverse-Phase HPLC : C18 column with acetonitrile/water (60:40) for high-purity isolation. Monitor at 254 nm (aromatic absorption).

- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of Cl/F substituents in bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 2-Cl-4-Br, 2-F-4-NO₂) using similar protocols.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical electrostatic/hydrophobic interactions.

- Bioassay Correlation : Compare IC₅₀ values against COX-2 inhibition; Cl/F may enhance binding via halogen bonding with active-site residues .

Q. What experimental and computational approaches can address contradictory data on substituent effects in hydrolysis stability?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates (HPLC) under varying pH (2–12) and temperatures (25–60°C).

- DFT Calculations : Model transition states (Gaussian 16) to assess electronic effects of Cl/F on ester bond cleavage.

- Isotope Labeling : Use D₂O in hydrolysis experiments to track proton transfer mechanisms .

Q. How can X-ray crystallography and SHELX software validate the molecular geometry of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (dichloromethane/hexane).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement (SHELXL) : Refine anisotropic displacement parameters and validate geometry (e.g., C-O bond lengths: 1.43–1.47 Å). Check for intermolecular interactions (Cl···π, F···H) .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer :

- Stability Studies : Store samples under N₂ at –20°C and monitor degradation (GC-MS) monthly.

- Additives : Include antioxidants (0.1% BHT) or desiccants (silica gel) to prevent oxidation/hydrolysis.

- Lyophilization : For aqueous solutions, freeze-dry to stabilize the ester .

Q. How can molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer :

- Protein Preparation : Download target structures (e.g., COX-2 from PDB: 1CX2). Remove water and add hydrogens (AutoDock Tools).

- Docking Simulation : Use AutoDock Vina with Lamarckian GA. Set grid boxes around active sites.

- Analysis : Calculate binding energies (ΔG) and visualize halogen bonds (PyMOL). Compare with experimental IC₅₀ values .

Q. What statistical methods resolve discrepancies in bioactivity data across studies with similar analogs?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., Web of Science) and apply random-effects models.

- Multivariate Regression : Corporate variables like substituent electronegativity, logP, and steric parameters.

- Sensitivity Testing : Replicate outlier experiments under standardized conditions to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.